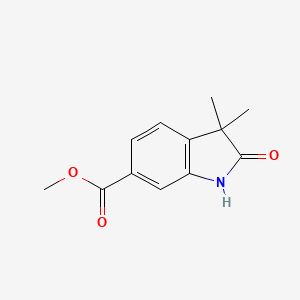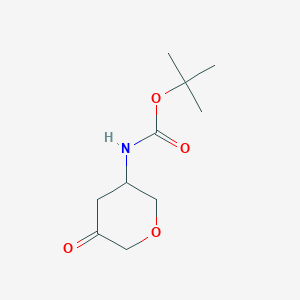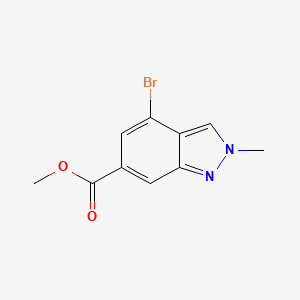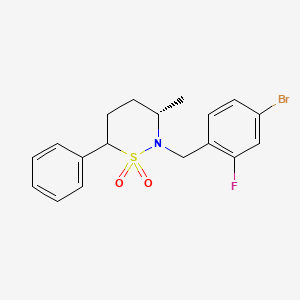![molecular formula C32H20 B3108232 7,12-Diphenylbenzo[k]fluoranthene CAS No. 16391-62-1](/img/structure/B3108232.png)
7,12-Diphenylbenzo[k]fluoranthene
Overview
Description
7,12-Diphenylbenzo[k]fluoranthene is a chemical compound . It has a complex structure with unique properties, making it valuable for various applications in scientific research.
Synthesis Analysis
The synthesis of this compound involves several steps. Upon oxidation at a platinum electrode, (7,12-diphenyl)benzo[k]fluoranthene undergoes intermolecular dehydrogenative coupling to form bis-4,4’-(7,12-diphenyl)benzo[k]fluoranthene . Further oxidation of this product results in a much slower intramolecular coupling reaction that yields dibenzo{[f,f’]-4,4’,7,7’-tetraphenyl}diindeno[1,2,3-cd:1’,2’,3’-lm]perylene . This compound can also be synthesized via bulk electrolysis .Molecular Structure Analysis
The molecular formula of this compound is C32H20 . The average mass is 404.501 Da and the monoisotopic mass is 404.156494 Da .Chemical Reactions Analysis
Upon oxidation at a platinum electrode, (7,12-diphenyl)benzo[k]fluoranthene undergoes intermolecular dehydrogenative coupling . This reaction is followed by a slower intramolecular coupling reaction .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 613.8±35.0 °C at 760 mmHg, and a flash point of 324.4±20.1 °C . It has a molar refractivity of 139.5±0.3 cm3, a polarizability of 55.3±0.5 10-24 cm3, and a molar volume of 326.7±3.0 cm3 .Scientific Research Applications
Electrochemistry and Electrogenerated Chemiluminescence
7,12-Diphenylbenzo[k]fluoranthene (DPBF) demonstrates notable properties in electrochemistry and electrogenerated chemiluminescence (ECL). It undergoes intermolecular dehydrogenative coupling upon oxidation, forming compounds capable of ECL. These reactions and compounds have potential applications in analytical chemistry and materials science (Debad et al., 1997).
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of DPBF and its derivatives, like 9,10-dimethylsulfone-7,12-diphenylbenzo[k]fluoranthene (DSDPBF), have been studied to understand the impact of different substituent groups on these properties. Such research is essential for developing new materials with specific optical and electrical characteristics (Fabrizio et al., 2002).
Dye-Sensitized Solar Cells
DPBF-based dyes have been synthesized for application in dye-sensitized solar cells (DSSCs). These dyes, with the DPBF moiety acting as an electron donor, have shown significant potential in improving the efficiency of solar cells. The tuning of their HOMO and LUMO energy levels can be achieved by altering the spacer and acceptor moieties, which is critical for solar energy conversion efficiency (Ma et al., 2009).
Organic Light-Emitting Diodes (OLEDs)
DPBF derivatives like this compound [DPBF] have been synthesized for use in organic light-emitting diodes. They exhibit photoluminescence in the blue region, making them suitable for deep-blue OLED applications. Their efficiency and color coordinates are notable, contributing to the advancement of OLED technology (Kim & Park, 2008).
Stability in Dye-Sensitized Solar Cells
In the context of quasi-solid-state DSSCs, DPBF-based organic dye sensitizers have demonstrated not only effective photovoltaic performance but also notable long-term stability. This stability is crucial for the practical application and longevity of solar cells (Wu et al., 2010).
Mechanism of Action
Target of Action
It is known that this compound interacts with certain molecular structures during its mechanism of action .
Mode of Action
Upon oxidation at a platinum electrode, 7,12-Diphenylbenzo[k]fluoranthene undergoes intermolecular dehydrogenative coupling . This process forms bis-4,4’-(7,12-diphenyl)benzo[k]fluoranthene . Further oxidation of this product results in a slower intramolecular coupling reaction .
Biochemical Pathways
The compound’s interaction with its targets leads to changes in molecular structures, suggesting that it may influence various biochemical pathways .
Result of Action
The compound’s ability to undergo intermolecular dehydrogenative coupling and intramolecular coupling suggests that it can induce significant molecular transformations .
properties
IUPAC Name |
7,12-diphenylbenzo[k]fluoranthene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20/c1-3-11-22(12-4-1)29-24-17-7-8-18-25(24)30(23-13-5-2-6-14-23)32-27-20-10-16-21-15-9-19-26(28(21)27)31(29)32/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONDEBNCTLTCRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC5=C4C(=CC=C5)C3=C(C6=CC=CC=C62)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key photophysical properties of 7,12-Diphenylbenzo[k]fluoranthene and how are they affected by structural modifications?
A1: this compound (DPBF) exhibits interesting photophysical properties, particularly its blue electroluminescence. Studies have shown that DPBF displays an emission maximum (ELmax) at 436 nm and 454 nm, categorized within the deep-blue region. [] This emission profile makes DPBF a promising candidate for deep-blue organic light-emitting diodes (OLEDs).
Q2: How does this compound behave electrochemically, and what interesting reactions can occur upon its oxidation?
A2: this compound (DPBF) exhibits intriguing electrochemical behavior, particularly upon oxidation. Cyclic voltammetry studies have revealed that DPBF undergoes an intermolecular dehydrogenative coupling reaction when oxidized at a platinum electrode. [] This reaction leads to the formation of bis-4,4'-(7,12-diphenyl)benzo[k]fluoranthene. Further oxidation of this dimerized product initiates a slower intramolecular coupling process, ultimately yielding dibenzo{[f,f']-4,4',7,7'-tetraphenyl}diindeno[1,2,3-cd:1',2',3'-lm]perylene. []
Q3: Can this compound be used in electroluminescent devices, and how does its structure relate to its performance in these applications?
A3: Yes, this compound (DPBF) demonstrates potential for use in electroluminescent devices, specifically as an emitting layer in OLEDs. [] This is attributed to its deep-blue emission, with peaks observed at 436 nm and 454 nm. [] Notably, devices utilizing DPBF as an emitting layer have exhibited promising performance, achieving a high efficiency of 2.11 cd/A and desirable color coordinates of (0.161, 0.131) within the deep-blue region. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-N-methyl-piperidin-4-amine](/img/structure/B3108170.png)

![Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B3108189.png)
![Methyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B3108191.png)

![Tert-butyl(1s,4s,5r)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3108209.png)
![Tert-butyl(1s,4s,5s)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3108214.png)
![6-Oxaspiro[3.4]octan-2-one](/img/structure/B3108217.png)

![tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B3108240.png)

![2,2-Dimethyl-4-oxobenzo[1,3]dioxin-5-yl triflate](/img/structure/B3108246.png)
